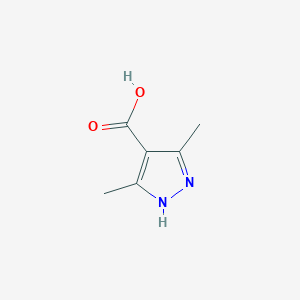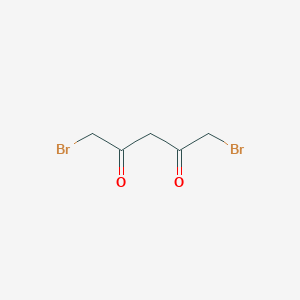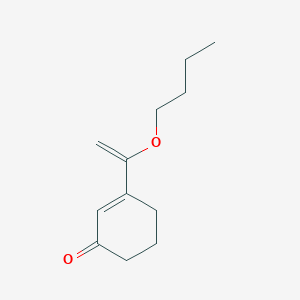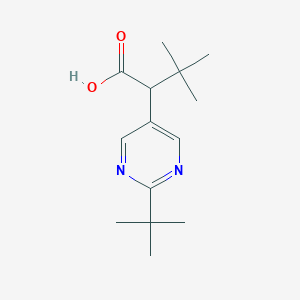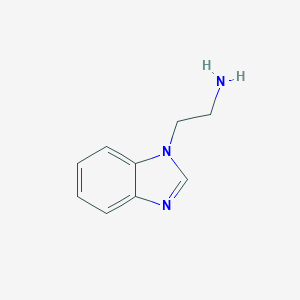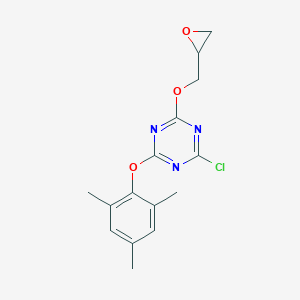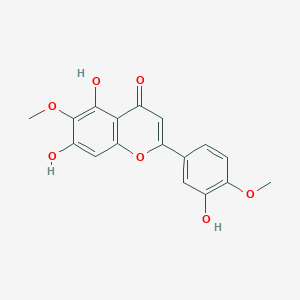
デスメトキシセンタウレイジン
概要
説明
Desmethoxycentaureidin is a natural compound found in the aerial parts of Centaurea maculosa, a plant species belonging to the Asteraceae family . It is a flavonoid with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol . This compound is known for its various pharmacological properties, including anti-inflammatory and antiproliferative activities .
科学的研究の応用
Desmethoxycentaureidin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other flavonoids and related compounds.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Desmethoxycentaureidin is a natural compound found in the aerial parts of Centaurea maculosa, a plant species belonging to the Asteraceae family . This compound has been reported to have multiple pharmacological activities, making it an attractive candidate for drug development .
Target of Action
Desmethoxycentaureidin primarily targets HeLa cells, a type of human cancer cell . It shows high inhibitory activity against the growth of these cells .
Mode of Action
Desmethoxycentaureidin exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.
Result of Action
The primary result of desmethoxycentaureidin’s action is the inhibition of HeLa cell growth . This suggests that it may have potential as an antitumor agent. Additionally, its anti-inflammatory effects could have broad implications for conditions characterized by inflammation .
生化学分析
Biochemical Properties
Desmethoxycentaureidin interacts with various biomolecules in biochemical reactions. It has been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . The nature of these interactions involves the modulation of these biomolecules’ activities, leading to the observed pharmacological effects.
Cellular Effects
Desmethoxycentaureidin influences cell function in various ways. It has shown promise as an antitumor agent, inhibiting the growth of various cancer cell lines in vitro and in vivo . It also exhibits antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses . Furthermore, it protects cells against oxidative stress-mediated damage, exhibiting antioxidant properties .
Molecular Mechanism
The molecular mechanism of action of Desmethoxycentaureidin involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Desmethoxycentaureidin vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: Desmethoxycentaureidin can be synthesized through several chemical routes. One common method involves the use of flavonoid precursors, which undergo hydroxylation and methoxylation reactions under controlled conditions. The reaction typically requires catalysts such as palladium on carbon (Pd/C) and solvents like dimethyl sulfoxide (DMSO) to facilitate the process .
Industrial Production Methods: Industrial production of desmethoxycentaureidin often involves extraction from natural sources, such as the aerial parts of Centaurea maculosa. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography and recrystallization .
化学反応の分析
Types of Reactions: Desmethoxycentaureidin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of desmethoxycentaureidin can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
類似化合物との比較
Desmethoxycentaureidin is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
Eupafolin: Another flavonoid with similar anti-inflammatory properties.
6-Hydroxyluteolin: Known for its antiproliferative activity against various cancer cell lines.
Compared to these compounds, desmethoxycentaureidin exhibits a distinct combination of hydroxyl and methoxy groups, which contribute to its unique pharmacological profile .
特性
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFILUULGOFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antiproliferative activity of desmethoxycentaureidin and against which cancer cell lines has it shown efficacy?
A1: [, ] Desmethoxycentaureidin has demonstrated antiproliferative activity against several cancer cell lines in vitro. Specifically, it exhibited potent activity against human uterine carcinoma (HeLa) cells with a GI50 value of 9 µM [, ]. Additionally, it displayed moderate activity against murine melanoma (B16F10) cells with a GI50 value of 10 µM []. This suggests desmethoxycentaureidin holds potential as a lead compound for further development in cancer research.
Q2: How does the structure of desmethoxycentaureidin influence its antiproliferative activity?
A2: [] Studies have investigated the structure-activity relationship (SAR) of desmethoxycentaureidin and related flavones. The presence of hydroxyl groups at positions 5, 7, and 3' on the flavone skeleton appears crucial for its antiproliferative activity. Modifications to the methoxy substitution pattern on the flavone ring can significantly influence potency against different cancer cell lines. Further research exploring SAR could optimize the structure for enhanced activity and selectivity.
Q3: In what plant species can desmethoxycentaureidin be found?
A3: [, , ] Desmethoxycentaureidin has been isolated from several plant species, highlighting its potential as a naturally occurring bioactive compound. It has been identified in Lippia canescens [], Lantana montevidensis [], and Artemisia alba []. The presence of desmethoxycentaureidin in these diverse plant species suggests a potential role in plant defense mechanisms and warrants further investigation into its ecological significance.
Q4: What is the molecular formula and weight of desmethoxycentaureidin?
A4: Desmethoxycentaureidin possesses the molecular formula C16H12O6 and has a molecular weight of 300.26 g/mol.
Q5: Are there any synthetic routes available for the preparation of desmethoxycentaureidin?
A5: [] Yes, desmethoxycentaureidin can be synthesized. One established method utilizes 2,4-dibenzyloxy-6-hydroxy-3-methoxyacetophenone as a starting material, which undergoes a series of reactions including esterification, diketone formation, cyclization, and hydrogenolysis to yield the desired flavone. This synthetic route provides access to desmethoxycentaureidin and enables further derivatization for structure-activity relationship studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


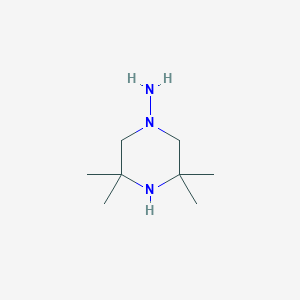
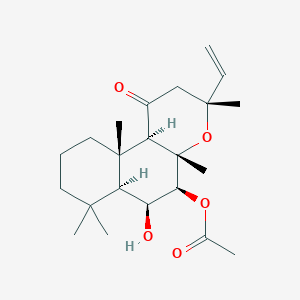
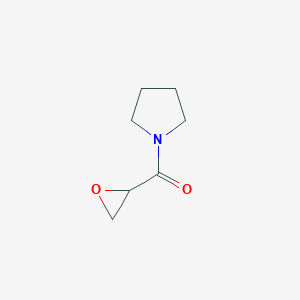
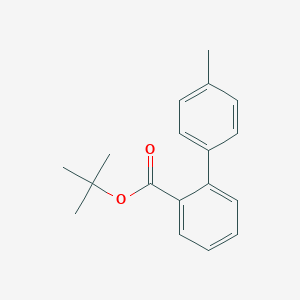
![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
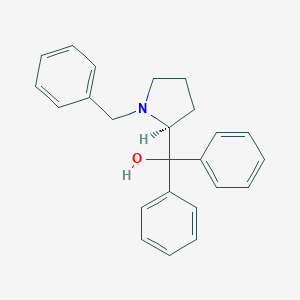
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
